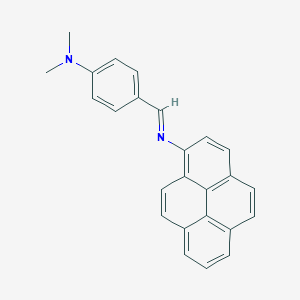
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications. The presence of both the pyrene and aniline groups allows for interesting photophysical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline typically involves the condensation of pyrene-1-carbaldehyde with N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Pyrene-quinone derivatives.
Reduction: N,N-dimethyl-4-(pyren-1-ylmethyl)aniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is largely dependent on its ability to interact with various molecular targets through its aromatic and imine groups. The compound can intercalate into DNA, disrupt membrane structures, and participate in electron transfer processes. These interactions are facilitated by the planar structure of the pyrene moiety and the electron-donating properties of the dimethylamino group .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(pyren-1-yl)aniline
- N,N-diphenyl-4-(pyren-1-yl)aniline
- N,N-dimethyl-4-(pyridin-2-yliminomethyl)aniline
Uniqueness
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is unique due to the presence of the imine group, which imparts distinct electronic properties compared to its analogs. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .
Properties
CAS No. |
52166-97-9 |
|---|---|
Molecular Formula |
C25H20N2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline |
InChI |
InChI=1S/C25H20N2/c1-27(2)21-12-6-17(7-13-21)16-26-23-15-11-20-9-8-18-4-3-5-19-10-14-22(23)25(20)24(18)19/h3-16H,1-2H3 |
InChI Key |
TVZUNAGQWLUWOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















